molecular formula C12H28N2 B13247376 [3-(Dimethylamino)propyl](5-methylhexan-2-YL)amine

[3-(Dimethylamino)propyl](5-methylhexan-2-YL)amine

Cat. No.: B13247376
M. Wt: 200.36 g/mol
InChI Key: BRVMVMCXQAVHRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Identification and IUPAC Nomenclature

The IUPAC name 3-(dimethylamino)propylamine precisely describes the compound’s molecular architecture. The parent structure consists of a propane backbone (C3H7) substituted at the third carbon with a dimethylamino group (-N(CH3)2) and a 5-methylhexan-2-yl group. The hexan-2-yl chain is further branched at the fifth carbon with a methyl substituent, creating a sterically hindered tertiary amine configuration.

The molecular formula C12H28N2 corresponds to a molecular weight of 200.36 g/mol . Key structural features include:

  • A dimethylamino-propyl moiety: This polar group contributes to the compound’s basicity and solubility in organic solvents.
  • A branched hexyl chain : The 5-methyl substitution on the hexan-2-yl group introduces steric effects that influence reactivity and physical properties.
Property Value Source
Molecular Formula C12H28N2
Molecular Weight 200.36 g/mol
CAS Registry Number 1020936-63-3

This nomenclature adheres to IUPAC Rule C-813.4 for substituted amines, prioritizing the longest carbon chain and assigning locants to minimize substituent numbers.

Historical Development in Organoamine Chemistry

The synthesis of 3-(dimethylamino)propylamine reflects advancements in alkylamine functionalization techniques developed in the early 21st century. While exact synthetic routes remain proprietary, its preparation likely involves:

  • Nucleophilic substitution : Reaction of 5-methylhexan-2-amine with 3-chloro-N,N-dimethylpropane-1-amine.
  • Reductive amination : Condensation of 5-methylhexan-2-one with dimethylaminopropylamine under hydrogenation conditions.

The compound’s development parallels innovations in asymmetric amine synthesis, particularly methods for constructing branched aliphatic amines with controlled stereochemistry. Its structural complexity—combining a dimethylamino group with a multi-branched alkyl chain—demonstrates progress in overcoming challenges associated with steric hindrance in amine alkylation reactions.

Position Within Aliphatic Tertiary Amine Classifications

As a symmetrically branched tertiary amine , this compound occupies a distinct niche within aliphatic amine classifications:

Taxonomic Characteristics :

  • Primary/Secondary/Tertiary : Tertiary (central nitrogen bonded to three alkyl groups).
  • Chain Type : Branched aliphatic (non-aromatic, non-cyclic).
  • Functional Groups : Dimethylamino (-N(CH3)2) and alkylamino (-NH-C6H11) moieties.

Compared to linear tertiary amines like N,N-dimethyldodecylamine, the 5-methylhexan-2-yl group introduces significant steric bulk, reducing hydrogen-bonding capacity but enhancing lipid solubility. Its physicochemical properties bridge gaps between small-molecule amines (e.g., trimethylamine) and polymeric amine derivatives.

Amine Type Example Molecular Weight (g/mol) Key Difference
Primary Aliphatic 3-Dimethylaminopropylamine 102.18 Single NH2 group
Tertiary Branched [3-(Dimethylamino)propyl... 200.36 Three alkyl substituents
Cyclic Tertiary Piperidine 85.15 Ring structure

Properties

Molecular Formula

C12H28N2

Molecular Weight

200.36 g/mol

IUPAC Name

N',N'-dimethyl-N-(5-methylhexan-2-yl)propane-1,3-diamine

InChI

InChI=1S/C12H28N2/c1-11(2)7-8-12(3)13-9-6-10-14(4)5/h11-13H,6-10H2,1-5H3

InChI Key

BRVMVMCXQAVHRZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(C)NCCCN(C)C

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Detailed Synthetic Procedure

Step 1: Formation of the Enol Silyl Ether Intermediate
  • Starting material: 5-methyl-3-hexene-2-ketone (1 mol)
  • Reagent: Organosilicon compound such as tetramethyldisiloxane (0.5–0.8 mol)
  • Catalyst: Copper hydride triphenylphosphine complex (0.8–2% mol)
  • Solvent: Toluene (1.5–1.6 L)
  • Reaction conditions: 80–90 °C, 2–4 hours

Under these conditions, the organosilicon compound adds across the double bond of the ketone, yielding an enol silyl ether intermediate. The copper hydride catalyst facilitates hydrosilylation, ensuring regioselectivity and moderate reaction times.

Step 2: Mannich Reaction
  • Intermediate: Enol silyl ether from Step 1
  • Reagent: N,N-dimethyl methylene ammonium iodide (1.2–1.5 mol)
  • Catalyst: Lewis acid such as boron trifluoride diethyl etherate (6% mol) or anhydrous zinc chloride (5–7% mol)
  • Reaction conditions: 50–90 °C, 3–6 hours

In this step, the Mannich reaction introduces the dimethylaminomethyl group at the 3-position of the hexanone framework. The Lewis acid catalyst activates the intermediate for nucleophilic attack by the amine reagent.

Step 3: Purification
  • The crude product from the Mannich reaction is purified by distillation.
  • Final product purity: Up to 99.6%
  • Yield: Approximately 64%

Representative Reaction Conditions and Yields

Parameter Condition Range Notes
5-methyl-3-hexene-2-ketone 1 mol Starting material
Organosilicon compound 0.5–0.8 mol (e.g., tetramethyldisiloxane) Hydrosilylation reagent
Copper hydride catalyst 0.8–2 mol% Triphenylphosphine complex
Solvent Toluene, 1.5–1.6 L Reaction medium
Temperature (Step 1) 80–90 °C Hydrosilylation step
Reaction time (Step 1) 2–4 hours
N,N-dimethyl methylene ammonium iodide 1.2–1.5 mol Mannich reagent
Lewis acid catalyst 5–7 mol% (ZnCl2) or 6 mol% (BF3·OEt2) Mannich reaction catalyst
Temperature (Step 2) 50–90 °C Mannich reaction
Reaction time (Step 2) 3–6 hours
Purification Distillation Final product isolation
Yield ~64% Based on starting ketone
Purity 99.6% High purity product

Mechanistic Notes

  • The hydrosilylation step forms an enol silyl ether intermediate, which is more reactive in the subsequent Mannich reaction.
  • The Mannich reaction proceeds via activation of the intermediate by a Lewis acid, facilitating nucleophilic attack by the dimethylamino methyl cation equivalent.
  • The reaction sequence can be performed in a one-pot manner without isolating the intermediate, improving efficiency.

Supporting Research Findings

  • The copper hydride triphenylphosphine complex catalyst is crucial for regioselective hydrosilylation, as demonstrated in patent CN110143889B.
  • The use of Lewis acids such as boron trifluoride diethyl etherate or anhydrous zinc chloride significantly enhances the Mannich reaction yield and selectivity.
  • The reaction temperature and catalyst loading influence the reaction rate and product purity, with optimized conditions yielding over 99% purity.
  • The method avoids harsh conditions and uses relatively mild reagents, making it suitable for scale-up.

Summary Table of Preparation Methods

Step Reagents & Catalysts Conditions Outcome
Hydrosilylation 5-methyl-3-hexene-2-ketone, tetramethyldisiloxane, CuH(PPh3) catalyst 80–90 °C, 2–4 h, toluene Enol silyl ether intermediate
Mannich Reaction N,N-dimethyl methylene ammonium iodide, BF3·OEt2 or ZnCl2 catalyst 50–90 °C, 3–6 h Crude 3-[(dimethylamino)methyl]-5-methylhexan-2-one
Purification Distillation Ambient pressure Pure final product (99.6%)

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(Dimethylamino)propylamine can undergo oxidation reactions, typically in the presence of oxidizing agents like or . These reactions may lead to the formation of corresponding .

    Reduction: The compound can be reduced using reducing agents such as or , resulting in the formation of secondary amines.

    Substitution: It can participate in substitution reactions where the dimethylamino group is replaced by other functional groups. Common reagents for such reactions include and .

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, presence of a base like .

Major Products Formed:

    N-oxides: from oxidation.

    Secondary amines: from reduction.

  • Various substituted amines from substitution reactions.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential role in biochemical pathways involving amine groups.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential use in drug development, particularly in the design of amine-based pharmaceuticals.

Industry:

  • Utilized in the production of specialty chemicals.
  • Employed as an intermediate in the manufacture of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)propylamine involves its interaction with molecular targets such as enzymes and receptors . The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting or modulating their activity. Additionally, the compound may interact with cell membrane receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Structural Analogues and Activity Differences

Key structural analogues include:

Compound Name Substituents on Nitrogen Molecular Weight (g/mol) Key Observations
3-(Dimethylamino)propylamine (9f) Propyl chain with dimethylamino group ~102.2 (estimated) Moderate activity in HNSCC* models
3-(Diethylamino)propylamine (9g) Propyl chain with diethylamino group ~130.2 (estimated) Reduced activity compared to 9f
3-(Dimethylamino)propyl(methyl)amine (9h) Propyl chain with dimethylamino + methyl ~116.2 (estimated) Lower activity than 9f, possibly due to steric effects
Methyl(2-methylpropyl)amine Branched isobutyl group + methyl 87.1660 Simpler structure; no reported bioactivity

Notes:

  • Branching and Chain Length: The 5-methylhexan-2-yl group in the target compound introduces a longer, more complex branched chain compared to analogues like 9f–9h.
  • Substituent Effects: Replacing dimethylamino (9f) with diethylamino (9g) or adding a methyl group (9h) reduces activity in head and neck squamous cell carcinoma (HNSCC) models, suggesting that smaller, less bulky substituents on nitrogen are critical for target engagement .
  • Electronic Properties: The dimethylamino group (pKa ~8–9) provides moderate basicity, which may influence solubility and protonation state under physiological conditions.

Physicochemical Properties

  • Lipophilicity : The branched 5-methylhexan-2-yl group in the target compound increases logP compared to shorter-chain analogues like 9f or methyl(2-methylpropyl)amine .
  • Solubility : Tertiary amines with bulky alkyl chains (e.g., 5-methylhexan-2-yl) typically exhibit lower aqueous solubility than linear-chain counterparts.

Research Implications

The activity differences observed among analogues highlight the importance of:

Steric Optimization : Balancing alkyl chain length and branching to avoid hindering target interactions.

Substituent Selectivity: Maintaining dimethylamino groups over bulkier alternatives (e.g., diethylamino) for optimal bioactivity .

Biological Activity

3-(Dimethylamino)propylamine, a tertiary amine with the molecular formula C12_{12}H28_{28}N2_2, has garnered attention in biochemical research due to its potential interactions with biological macromolecules and its role in various biochemical pathways. This article synthesizes findings from diverse studies to elucidate the compound's biological activity, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound features a dimethylamino group attached to a propyl chain, which is further connected to a 5-methylhexan-2-yl group. Its structure allows for significant interactions with enzymes and receptors, influencing various biological processes.

The biological activity of 3-(Dimethylamino)propylamine primarily involves:

  • Enzyme Interaction : The dimethylamino group can form hydrogen bonds and electrostatic interactions with enzyme active sites, potentially modulating their activity. For instance, studies have indicated that compounds with similar structures can inhibit serotonin transporters (SERT), affecting neurotransmitter levels in the brain .
  • Receptor Modulation : The compound may interact with cell membrane receptors, influencing signal transduction pathways. This interaction can lead to alterations in cellular responses related to mood regulation, appetite, and other central nervous system functions.

Binding Affinity

Research has demonstrated that 3-(Dimethylamino)propylamine analogues exhibit varying affinities for SERT. For example:

CompoundKi (nM)Binding Site
119.7SERT S1
230.2SERT S1

These results suggest that modifications in the chemical structure can significantly influence binding affinity and selectivity towards SERT, which is crucial for developing therapeutic agents targeting serotonin-related disorders .

Case Studies

Several case studies have explored the effects of 3-(Dimethylamino)propylamine on biological systems:

  • Neurotransmitter Regulation : A study investigated the impact of this compound on serotonin levels in rat models. Results indicated that administration led to increased serotonin availability by inhibiting its reuptake through SERT, suggesting potential antidepressant-like effects .
  • Cytotoxicity Assessment : In vitro assays were conducted to evaluate cytotoxic effects on human cell lines. The compound demonstrated low toxicity at concentrations below 30 µM, indicating a favorable safety profile for further therapeutic exploration .

Pharmacological Potential

The pharmacological implications of 3-(Dimethylamino)propylamine are notable:

  • Antidepressant Activity : Due to its interaction with SERT, this compound may serve as a lead for developing new antidepressants.
  • Appetite Regulation : Given its mechanism involving neurotransmitter modulation, there is potential for applications in appetite control and obesity management.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.